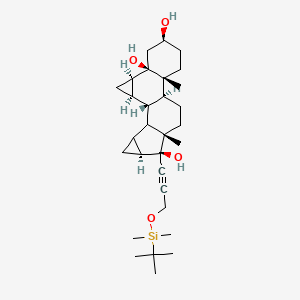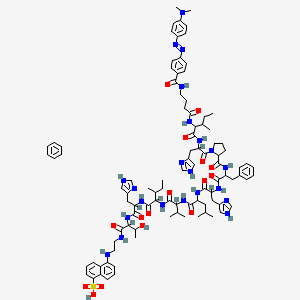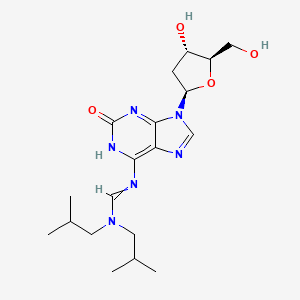
Vinorelbine N'b-Oxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vinorelbine is a semi-synthetic vinca-alkaloid with a broad spectrum of anti-tumor activity . It is used to treat metastatic non-small cell lung cancer (NSCLC) and is also used together with other medicines for the first-line treatment of advanced or metastatic NSCLC . It is categorized as a spindle poison, interfering with the polymerization of tubulin, a protein responsible for building the microtubule system which appears during cell division .
Synthesis Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . This study demonstrates a significantly higher drug loading efficiency of 98%, indicating the superior efficacy of this synthesis method .Molecular Structure Analysis
Vinorelbine differs from the natural compounds by the presence of an eight rather than nine member catharanine ring . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Chemical Reactions Analysis
Vinorelbine is loaded on the surface of iron oxide nanoparticles produced by a solvothermal technique after coating with polydopamine (PDA) with varying weight ratios as a result of dopamine polymerisation and covalent bonding of thiol-polyethylene glycol (SH-PEG) . The VNB/PDA/Fe3O4 nanoparticles have a saturation magnetisation value of 60.40 emu/g in vibrating sample magnetometry, which proves their magnetisation .Physical And Chemical Properties Analysis
Vinorelbine is formulated as a light yellow amorphous powder . Its molecular formula is C45H54N4O9 and it has a molecular weight of 794.93 .Safety And Hazards
Vinorelbine may cause serious side effects including severe constipation, stomach pain, bloody or black stools, numbness, tingling, muscle weakness, pain, redness, and peeling skin on your hands or feet, new or worsening cough, wheezing, chest tightness, trouble breathing, dark urine, jaundice (yellowing of the skin or eyes), pain, burning, irritation, or skin changes where the injection was given, or low blood cell counts .
Zukünftige Richtungen
Future directions for vinorelbine in the treatment of NSCLC are likely to be directed toward combination trials with other agents active in NSCLC . Current phase I-II trials, for example, combine vinorelbine with cisplatin, 5-fluorouracil/leucovorin, mitomycin-C, ifosfamide, carboplatin, and paclitaxel .
Eigenschaften
CAS-Nummer |
74075-34-6 |
|---|---|
Produktname |
Vinorelbine N'b-Oxide |
Molekularformel |
C₄₅H₅₄N₄O₉ |
Molekulargewicht |
794.93 |
Synonyme |
(2β,3β,4β,5α,12R,19α)-4-(acetyloxy)-6,7-didehydro-15-[(2R,6R,8S)-4-ethyl-1,3,6,7,8,9-hexahydro-8-(methoxycarbonyl)-2-oxido-2,6-methano-2H-azecino[4,3-b]indol-8-yl]-3-hydroxy-16-methoxy-1-methyl-Aspidospermidine-3-carboxylic Acid Methyl Ester,_x000B_3’,4’-D |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



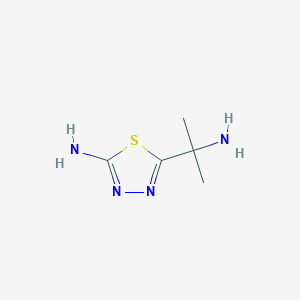
![3-bromo-4-chloro-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1145990.png)
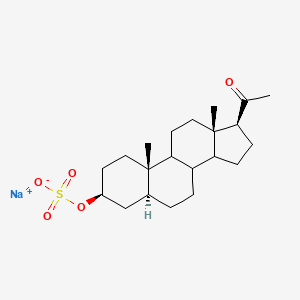
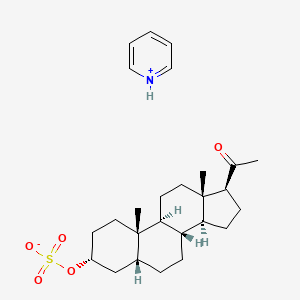
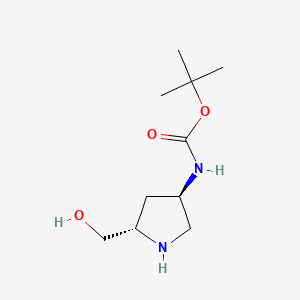
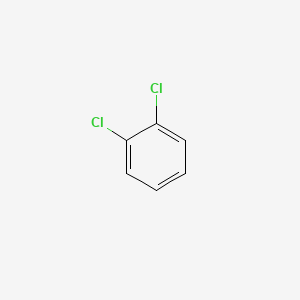
![S-[2-Hydroxy-1-(4-hydroxyphenyl)ethyl]-L-glutathione](/img/structure/B1146002.png)

